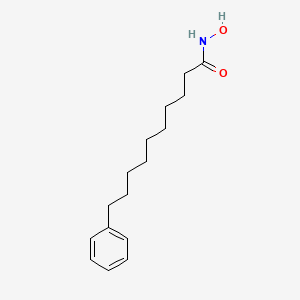
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is a synthetic organic compound characterized by its unique structure and functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine can be synthesized through multiple synthetic routes. One common method involves the reaction of adipodinitrile with dimethylamine under controlled conditions . Another method includes the reaction of 1,6-hexanediamine with formaldehyde . These reactions typically require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored for temperature, pressure, and pH to maximize efficiency and yield. The final product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium (Pd) catalyst or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or amines (NH~2~) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of anion exchange membranes for solid alkaline fuel cells.
Mechanism of Action
The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves its interaction with molecular targets through its functional groups The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Hexamethylenebis(dimethylamine): Another related compound with similar applications in polymerization and organic synthesis.
Uniqueness
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is unique due to the presence of the nitro group, which enhances its reactivity and potential applications in various fields. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
113110-07-9 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N'-tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine |
InChI |
InChI=1S/C10H17N3O2/c1-11(2)10(12(3)4)8-6-5-7-9-13(14)15/h5-9H,1-4H3 |
InChI Key |
DVWWXGQESNVBTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC=CC=C[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


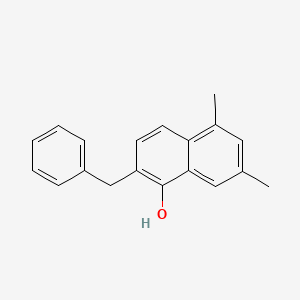
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
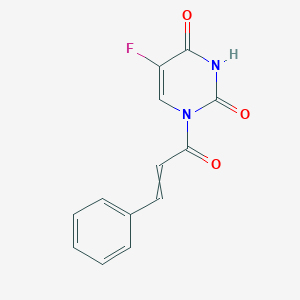

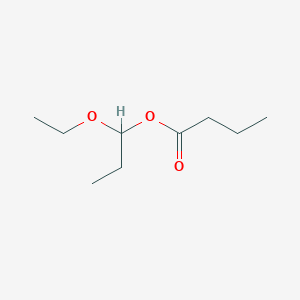
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
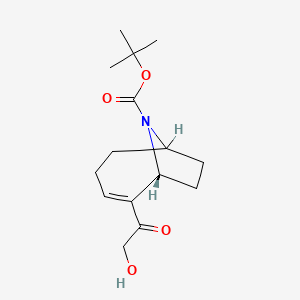
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
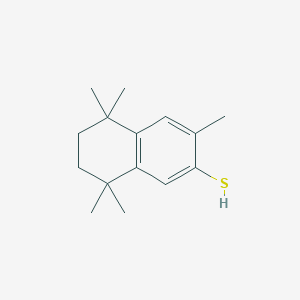
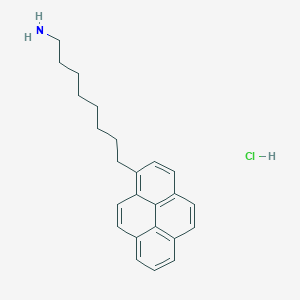
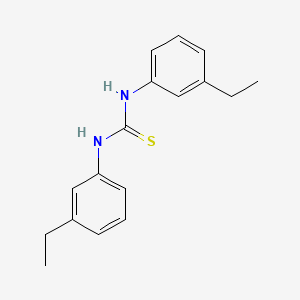
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
